molecular formula C6H11BrClN B12850413 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride

4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride

Cat. No.: B12850413
M. Wt: 212.51 g/mol
InChI Key: MHYLKAZRQHXZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves several steps. One common method is the photochemical [2+2] cycloaddition reaction, which is used to create the bicyclo[2.1.1]hexane core . This reaction can be followed by various derivatization steps to introduce the bromine and amine groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized equipment and conditions .

Chemical Reactions Analysis

4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .

Properties

Molecular Formula

C6H11BrClN

Molecular Weight

212.51 g/mol

IUPAC Name

4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride

InChI

InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H

InChI Key

MHYLKAZRQHXZJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)N)Br.Cl

Origin of Product

United States

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